molecular formula C7H9NO B1583644 Aniline;formaldehyde CAS No. 25214-70-4

Aniline;formaldehyde

Cat. No.: B1583644
CAS No.: 25214-70-4
M. Wt: 123.15 g/mol
InChI Key: OUCPJZWNFRYRBI-UHFFFAOYSA-N
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Description

Aniline and formaldehyde are two significant compounds in organic chemistry. Aniline, also known as phenylamine or aminobenzene, is an aromatic amine with the formula C6H5NH2. Formaldehyde, with the formula CH2O, is the simplest aldehyde. When these two compounds react, they form a variety of products, including methylenedianiline, which is a precursor to many industrial chemicals and polymers .

Mechanism of Action

Mode of Action

Formaldehyde, polymer with benzenamine, interacts with its targets through a process known as polymerization . Depending on the reaction conditions, it can form either a linear polymer or a network . For example, in phenol, the polymerization of trifunctional phenol with bifunctional methylene glycol is expected to lead to network formation . Experiments have shown that under acidic conditions, the polymer formed is essentially linear with small branching, and under alkaline conditions, the resultant polymer is a network .

Biochemical Pathways

The primary biochemical pathway affected by Formaldehyde, polymer with benzenamine, is the polymerization process . The polymerizations of formaldehyde with phenol, urea, and melamine are found to be extremely complex . The various reactive sites on these compounds have different reactivities .

Pharmacokinetics

It is known that the compound is involved in complex polymerization processes

Result of Action

The molecular and cellular effects of the action of Formaldehyde, polymer with benzenamine, result in the formation of either a linear polymer or a network, depending on the reaction conditions . This leads to the creation of different types of polymers with varying properties.

Action Environment

The action, efficacy, and stability of Formaldehyde, polymer with benzenamine, are influenced by environmental factors such as the presence of water and the pH of the reaction mass . For example, under acidic conditions, the polymer formed is essentially linear with small branching, and under alkaline conditions, the resultant polymer is a network .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction between aniline and formaldehyde typically involves the formation of a carbinolamine intermediate, which then undergoes dehydration to form methylenedianiline. This reaction can be catalyzed by acids or bases. For example, the reaction can be carried out in the presence of hydrochloric acid, which acts as a catalyst .

Industrial Production Methods: On an industrial scale, the production of methylenedianiline involves the condensation of aniline with formaldehyde in the presence of an acid catalyst. The reaction is typically carried out at elevated temperatures to increase the reaction rate. The resulting product is then purified through distillation or crystallization .

Types of Reactions:

    Oxidation: Aniline can be oxidized to form nitrobenzene or azobenzene.

    Reduction: Formaldehyde can be reduced to methanol.

    Substitution: Aniline can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Aniline and formaldehyde have a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Aniline is unique due to its ability to undergo a wide range of chemical reactions, including electrophilic substitution and nucleophilic addition. Its reactivity with formaldehyde to form methylenedianiline is particularly significant in industrial applications, especially in the production of polyurethane foams and resins .

Properties

IUPAC Name

aniline;formaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7N.CH2O/c7-6-4-2-1-3-5-6;1-2/h1-5H,7H2;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCPJZWNFRYRBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=O.C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25214-70-4, 67784-74-1
Record name Aniline-formaldehyde copolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=25214-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formaldehyde, polymer with benzenamine, maleated, cyclized
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Pale yellow solid with an amine-like odor; [Mitsui Takeda MSDS]
Record name Formaldehyde, polymer with benzenamine
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CAS No.

25214-70-4
Record name Formaldehyde, polymer with benzenamine
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Record name Formaldehyde, oligomeric reaction products with aniline
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Synthesis routes and methods I

Procedure details

The instant emulsions are preferably used as binders for materials containing lignocellulose, as already mentioned. Emulsions which have proved to be particularly suitable for this purpose are those in which the isocyanate component (see German Offenlegungsschrift No. 2,711,958) is the phosgenation product of the undistilled bottom fractions. These may be obtained, for example, by the removal of 25 to 90% by weight, preferably 30 to 85% by weight of 2,2'-, 2,4'- and/or 4,4'-diaminodiphenylmethane from an aniline/formaldehyde condensate. The undistilled bottom fraction may also be obtained by the removal of 25 to 90% by weight, preferably 30 to 85% by weight of 2,2'-, 2,4'- and/or 4,4'diisocyanatodiphenylmethane from the crude phosgenation product of an aniline/formaldehyde condensate. In either case, the isocyanate component should contain 35 to 70% by weight, preferably 45 to 60% by weight of diisocyantodiphenylmethane. The 2,4'-diisocyanatodiphenylmethane content is from 1 to 8% by weight, preferably from 2 to 5% by weight and the content of 2,2'-diisocyanatodiphenylmethane is from 0 to 2% by weight. In either case, the isocyanate component has a viscosity at 25° C. of 50 to 600 mPas, preferably 200 to 500 mPas, and an isocyanate content from 28 to 32% by weight.
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Synthesis routes and methods II

Procedure details

When the process according to the invention is carried out without an aminal preliminary stage, introduction of the aqueous formaldehyde into the system is carried out after the solvent containing aniline has been mixed with the aqueous catalyst phase, which also contains aniline, and before the first reaction stage (5). In that case, the quantity of aqueous formaldehyde is generally calculated to provide a molar ratio of aniline/formaldehyde of from 1.5:1 to 25:1, the calculation of the molar aniline/formaldehyde ratio including both the aniline present in the solution of aniline in hydrophobic solvent which is introduced upstream of the first reactor (5) and the at least partially protonated aniline of the aqueous phase which is returned from the extractor (8) and is to be fed in at this point. High aniline/formaldehyde ratios within the broad ranges mentioned above are necessary for producing polyamines with a high diamine content. The aniline participating in the reactions is formally composed as follows:
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Synthesis routes and methods III

Procedure details

A further improved and thus preferred embodiment of the process according to the invention is achieved in that a partial quantity (D") of the organic phase (D) leaving extraction stage (3) is separated and extracted countercurrently in an upstream, preferably multistage, extraction stage (2) with at least a partial quantity, preferably with the entire stream of (C) and the partial stream (D") is calculated in such a manner that the polyamine contained in (D") is as far as possible transferred into the aqueous phase leaving the extraction unit (2), the said aqueous phase, optionally after the addition of water from stream (Y) and/or auxiliary amine and/or further aqueous phase from stream (C) is introduced into extraction stage (3) and the organic phase (R) arising in (2), which is substantially composed of hydrophobic solvent and optionally auxiliary amine, is also introduced into extraction stage (3) and, as a constituent of the organic phase (B), is used as a solvent for the starting polyamine (A). The auxiliary amine used is preferably aniline and the polyamine mixture of the diphenylmethane series used is preferably a polyamine mixture of the kind obtained during acid-catalyzed aniline/formaldehyde condensation.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aniline;formaldehyde
Reactant of Route 2
Aniline;formaldehyde
Reactant of Route 3
Aniline;formaldehyde
Reactant of Route 4
Aniline;formaldehyde
Reactant of Route 5
Aniline;formaldehyde
Reactant of Route 6
Aniline;formaldehyde

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